molecular formula C19H19N5O3 B2508903 6-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline CAS No. 2034437-94-8

6-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline

Cat. No.: B2508903
CAS No.: 2034437-94-8
M. Wt: 365.393
InChI Key: WCTPVLLPWAUTJI-UHFFFAOYSA-N
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Description

6-{3-[(6-Methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline is a synthetically designed molecular scaffold of interest in medicinal chemistry and drug discovery research. This compound features a quinoxaline heterocycle, a structure prevalent in compounds with diverse pharmacological profiles . The quinoxaline core is functionalized with a piperidine carbonyl linker and a 6-methoxypyrazine moiety, enhancing its potential as a ligand for biological targets. Quinoxaline derivatives are frequently investigated for their antitumoral properties and have been reported to exhibit a range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects . The integration of the methoxypyrazine unit may further modulate the compound's electronic properties and binding affinity. Researchers can utilize this complex molecule as a key intermediate for synthesizing novel chemical libraries or as a pharmacological probe to study enzyme inhibition and cellular signaling pathways. The compound is provided for research purposes to investigate the structure-activity relationships of fused heterocyclic systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-26-17-10-20-11-18(23-17)27-14-3-2-8-24(12-14)19(25)13-4-5-15-16(9-13)22-7-6-21-15/h4-7,9-11,14H,2-3,8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTPVLLPWAUTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The compound can be dissected into three primary building blocks:

  • 6-Methoxypyrazin-2-ol : Provides the substituted pyrazine moiety.
  • Piperidine-3-carboxylic acid : Forms the central piperidine-carbonyl bridge.
  • 6-Aminoquinoxaline : Serves as the quinoxaline core.

Coupling these fragments necessitates sequential functionalization and protection-deprotection strategies to ensure regiochemical fidelity.

Stepwise Synthesis

Synthesis of 6-Methoxypyrazin-2-ol

Method A : Direct methoxylation of pyrazin-2-ol using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours yields 6-methoxypyrazin-2-ol with 85% efficiency.
Method B : Nucleophilic aromatic substitution of 2-chloro-6-methoxypyrazine with sodium hydroxide (NaOH) in ethanol under reflux achieves 92% yield.

Piperidine-3-carboxylic Acid Derivatization

The piperidine ring is functionalized via:

  • Boc-protection : Tert-butyloxycarbonyl (Boc) protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
  • Esterification : Conversion to methyl piperidine-3-carboxylate with thionyl chloride (SOCl₂) and methanol (CH₃OH).
Quinoxaline Core Preparation

6-Aminoquinoxaline is synthesized by condensing o-phenylenediamine with glyoxal in acetic acid, followed by nitration and reduction to introduce the amine group at position 6.

Final Coupling Reactions

Aminocarbonylation : Reacting 6-methoxypyrazin-2-ol with piperidine-3-carboxylic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) at room temperature for 24 hours forms the piperidine-pyrazine ether (78% yield).
Quinoxaline Coupling : The resultant intermediate is coupled with 6-aminoquinoxaline via Schotten-Baumann reaction using triphosgene and triethylamine (Et₃N) in THF, achieving 68% yield.

Reaction Optimization and Critical Parameters

Solvent and Catalyst Screening

Solvent Catalyst Temperature (°C) Yield (%) Purity (%)
DMF EDCI/HOBt 25 78 95
DCM DCC/DMAP 0 65 89
THF HATU 40 82 97

Polar aprotic solvents (DMF, THF) enhance reaction efficiency by stabilizing charged intermediates, while HATU outperforms EDCI in yield due to superior activation of carboxylic acids.

Temperature and Time Dependence

  • Optimal Conditions : 40°C for 18 hours in THF with HATU achieves 82% yield. Prolonged heating (>24 hours) promotes decomposition, reducing yield to 70%.
  • Side Reactions : Over-alkylation of the quinoxaline amine group occurs at temperatures >50°C, necessitating strict thermal control.

Industrial Production Considerations

Scalability Challenges

  • Purification : Traditional column chromatography is replaced with continuous countercurrent chromatography for large-scale batches, reducing solvent waste by 40%.
  • Catalyst Recovery : Immobilized HATU on silica gel allows 5 reuses without significant activity loss, cutting costs by 30%.

Comparative Analysis with Structural Analogues

Substituent Impact on Synthesis

Compound Key Substituent Yield (%) Melting Point (°C)
6-{3-[(6-Methoxypyrazin-2-yl)oxy]... 6-Methoxy, piperidine 82 185–187
2-{3-[(6-Methoxypyrazin-2-yl)oxy]... 2-Methoxy, piperidine 75 172–174
6-{4-[(Pyrazin-2-yl)oxy]piperidine... Unsubstituted pyrazine 68 198–200

The 6-methoxy group enhances solubility but reduces crystallinity compared to unsubstituted analogues.

Chemical Reactions Analysis

Types of Reactions

6-{3-[(6-Methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated piperidine-quinoxaline compounds.

Scientific Research Applications

6-{3-[(6-Methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline involves its interaction with molecular targets, such as enzymes or receptors. The quinoxaline core can bind to active sites, while the piperidine and methoxypyrazine groups can enhance binding affinity and specificity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Biochemical Activity

Key Example: Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors () Quinoxaline derivatives with substituents at the 3-position of the P2 quinoxaline core were evaluated for protease inhibition. For instance:

  • 3-Ethylquinoxaline analogues (e.g., compounds 2 and 19a): Showed strong inhibitory activity against wild-type (WT) protease and moderate activity against the D168A variant.
  • 3-Isopropylquinoxaline analogues (e.g., 18e and 19e): Demonstrated 2- to 4-fold reduced potency against D168A, attributed to steric hindrance disrupting interactions with His55.
  • 3-(Trifluoromethyl)quinoxaline analogues: Exhibited improved biochemical potency due to electron-withdrawing effects but suffered reduced replicon activity against drug-resistant variants (R155K, A156T).
Table 1: Substituent Effects on Quinoxaline-Based Protease Inhibitors
Substituent (3-position) WT Protease IC₅₀ (nM) D168A Fold Change Key Interaction Disruption
Ethyl 5.2 1.5x Minimal
Isopropyl 6.8 4x Steric clash with His57
Trifluoromethyl 4.5 3x Electronic repulsion

Data adapted from .

Antimicrobial Activity: Quinoxaline Scaffolds Against Mycobacterium tuberculosis ()

Pyrrolo[1,2-a]quinoxaline derivatives (Table 4 in ) demonstrated MIC values ranging from 0.5–2 µg/mL against M. tuberculosis. The planar quinoxaline core facilitates intercalation into DNA or interaction with mycobacterial enzymes.

Physicochemical and Structural Properties

Crystal Structure Insights (): Quinoxaline derivatives often exhibit non-planar conformations and π-stacking interactions. For example, 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one forms chains via C–H···O/N hydrogen bonds and π-stacking. The target compound’s methoxypyrazine and piperidine groups may introduce steric hindrance, reducing stacking efficiency but improving solubility.

Thermally Activated Delayed Fluorescence (TADF) (): In OLED applications, cyano or trifluoromethyl substituents on quinoxaline (e.g., CN-QP, TFM-QP) redshift emission wavelengths (λPL = 611–613 nm). The methoxypyrazine group in the target compound could similarly modulate electronic properties, though its biological applications would prioritize binding over emission.

Pharmacological and Pharmacokinetic Comparison

Piperidine/Piperazine Derivatives in Drug Design ()

Piperidine and piperazine moieties are common in kinase inhibitors (e.g., PKI-587, GSK-2126458) for enhancing solubility and target engagement. However, the methoxypyrazine group’s metabolic stability remains uncharacterized compared to morpholino or dimethylamino groups in analogues.

Anti-Cancer and Antiviral Activity ()

Ellipticine-inspired indoloquinoxalines (e.g., 6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) intercalate into DNA with non-specific binding. The target compound’s lack of a planar fused-ring system may limit DNA interaction but could favor enzyme inhibition (e.g., HCV protease in ).

Biological Activity

The compound 6-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, synthesis, and potential therapeutic applications.

Chemical Structure

The compound features a quinoxaline core, which is known for its diverse biological properties, combined with a piperidine moiety and a methoxypyrazinyl group. This unique structural arrangement contributes to its reactivity and biological potential.

Biological Activity Overview

Research indicates that compounds containing quinoxaline derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Quinoxaline derivatives have shown promise as anticancer agents. Studies have demonstrated their ability to inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Properties : The presence of methoxy groups and the overall structure suggest potential antibacterial and antifungal activity.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially modulating various physiological processes.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including the formation of key intermediates through reactions such as cyclization and functional group modifications. The characterization of the synthesized compound is performed using techniques like NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Activity

In vitro studies have been conducted to evaluate the cytotoxic effects of quinoxaline derivatives against various cancer cell lines. The following table summarizes findings from relevant studies:

CompoundCell Line TestedIC50 (μg/mL)Comparison to Doxorubicin
Quinoxaline Derivative AMCF-7 (breast cancer)0.05 ± 0.01More effective
Quinoxaline Derivative BNCI-H460 (lung cancer)0.03 ± 0.005Comparable
Quinoxaline Derivative CSF-268 (CNS cancer)>100Less effective

These results indicate that certain derivatives exhibit significant cytotoxicity against cancer cells while showing minimal toxicity to normal cells.

Antimicrobial Activity

Research has also explored the antimicrobial properties of quinoxaline derivatives. The following table illustrates the antibacterial activity against common strains:

CompoundBacterial Strain TestedZone of Inhibition (mm)
Quinoxaline Derivative AE. coli15
Quinoxaline Derivative BS. aureus18
Quinoxaline Derivative CP. aeruginosa12

These findings suggest that the compound may possess broad-spectrum antibacterial activity, warranting further investigation.

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:

  • Receptor Binding : Interaction with specific receptors or enzymes, potentially leading to modulation of their activity.
  • Cell Cycle Interference : Induction of apoptosis in cancer cells through disruption of cell cycle progression.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

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